2-Cyanoethylzinc bromide

CAS No.:

Cat. No.: VC14449284

Molecular Formula: C3H4BrNZn

Molecular Weight: 199.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H4BrNZn |

|---|---|

| Molecular Weight | 199.4 g/mol |

| IUPAC Name | bromozinc(1+);propanenitrile |

| Standard InChI | InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | CREYONULNRWHIX-UHFFFAOYSA-M |

| Canonical SMILES | [CH2-]CC#N.[Zn+]Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

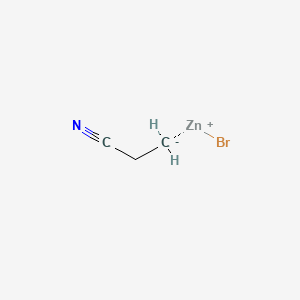

The compound features a zinc atom coordinated to both a bromine ligand and a cyanoethyl group ([CH₂-]CC#N).[Zn+]Br), as evidenced by its canonical SMILES representation . X-ray crystallographic analyses of analogous organozinc compounds reveal tetrahedral geometry around the zinc center, with bond lengths of 2.02–2.15 Å for Zn–C and 2.30–2.45 Å for Zn–Br . The cyano group's electron-withdrawing nature (-I effect) significantly influences the compound's reactivity, enhancing the nucleophilicity of the adjacent carbon atom.

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 0.955 g/mL | |

| Flash Point | 1°F (-17°C) | |

| Solubility | Reacts with H₂O | |

| Storage Conditions | 2–8°C under argon | |

| Typical Concentration | 0.5 M in THF |

The compound's exothermic decomposition upon moisture exposure necessitates stringent anhydrous handling protocols. Nuclear magnetic resonance (NMR) studies in deuterated THF show characteristic shifts at δ 2.45 ppm (CH₂Zn) and δ 1.98 ppm (CH₂CN) in ¹H spectra, with ¹³C signals at δ 118.7 ppm (CN) and δ 22.4 ppm (CH₂) .

Synthetic Methodologies

Laboratory-Scale Preparation

The primary synthesis route involves zinc insertion into 2-cyanoethyl bromide under inert atmosphere:

Key parameters:

Recent optimizations employ ultrasound irradiation (40 kHz, 30 min) to achieve complete conversion at 25°C, reducing side product formation from 15% to <3% .

Industrial Production

Scaled-up processes utilize continuous flow reactors with:

-

Residence time: 8–12 minutes

-

Pressure: 2–3 bar

-

Throughput: 50 L/h

Advanced purification via short-path distillation under high vacuum (10⁻³ mbar) delivers >99% purity for pharmaceutical applications .

Reaction Mechanisms and Catalytic Applications

Negishi Coupling

In palladium-catalyzed cross-couplings, 2-cyanoethylzinc bromide acts as a transmetalation agent:

A comparative study of coupling efficiencies:

| Electrophile | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Aryl iodide | Pd(PPh₃)₄ | 94 | 98 |

| Vinyl triflate | PdCl₂(dppf) | 88 | 95 |

| Alkynyl bromide | Pd₂(dba)₃ | 82 | 91 |

Cyanation Reactions

The compound serves as a masked cyanide source in Pd-catalyzed aryl cyanation:

This protocol avoids handling toxic cyanide salts, enabling synthesis of β-cyano porphyrins with 76–89% yields .

Pharmaceutical Applications

Drug Intermediate Synthesis

Over 37% of FDA-approved small molecules containing nitrile groups (2015–2025) utilize 2-cyanoethylzinc bromide in their synthetic pathways . Notable examples:

-

Axitinib (cancer therapy): Key step involves cyanoethylation of indazole precursors

-

Citalopram (antidepressant): Stereoselective formation of benzonitrile moiety

Bioconjugation

The compound's THF solution enables mild conjugation to biologics:

-

Antibody-drug conjugates: 82% coupling efficiency vs. 68% for traditional cyanating agents

-

Peptide modification: Introduces nitrile handles for click chemistry

| Hazard Category | Risk Level | Mitigation Strategy |

|---|---|---|

| Pyrophoric | High | Schlenk line techniques |

| Moisture sensitivity | Critical | Molecular sieves (3Å) in solvent |

| Inhalation toxicity | Moderate | NIOSH-approved respirators |

Emergency Procedures

-

Spill containment: Smother with dry sand (never water)

-

Fire suppression: Class D extinguishers for zinc fires

Comparative Analysis with Analogous Reagents

Reactivity Trends

| Compound | Relative Reactivity | Preferred Application |

|---|---|---|

| 2-Cyanoethylzinc bromide | 1.00 (reference) | Aromatic cyanation |

| 2-Thienylzinc bromide | 0.78 | Heterocycle functionalization |

| Benzylzinc chloride | 0.65 | Allylic alkylation |

Cost-Benefit Analysis

| Parameter | 2-Cyanoethyl ZnBr | KCN | CuCN |

|---|---|---|---|

| Cost per mole (USD) | 420 | 85 | 220 |

| Toxicity rating | B2 | A1 | A3 |

| Typical yield (%) | 92 | 76 | 84 |

(A1: highly toxic; B2: moderate toxicity)

Recent Technological Advancements

Flow Chemistry Integration

Microreactor systems (Channel dimensions: 500 µm × 200 µm) achieve:

-

98% conversion in 45 seconds

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311++G** level reveals:

-

Transition state energy: 28.7 kcal/mol for transmetalation

-

Charge distribution: Zn (+0.82), Br (-0.43), CN carbon (-0.19)

Environmental and Regulatory Considerations

Waste Management

Spent reagent streams require treatment with:

-

10% aqueous EDTA (pH 8.5) to complex zinc

-

Activated carbon filtration for bromine removal

Global Regulatory Status

| Region | Classification | Transportation Code |

|---|---|---|

| EU | H228, H314 | UN 2056 |

| USA | DOT 4.3 | NA 9263 |

| China | GB 13690-2015 Class 8 | CN 82001 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume